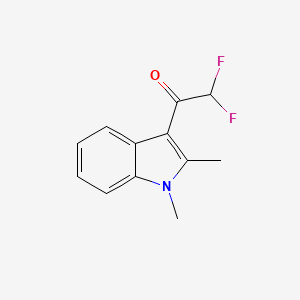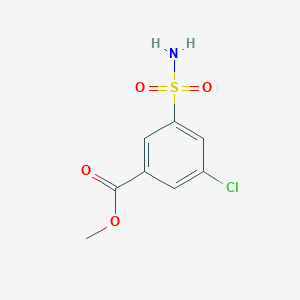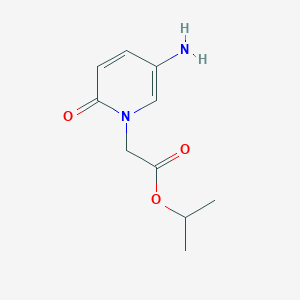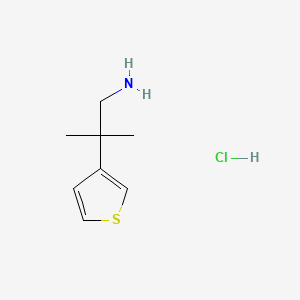
2-Methyl-2-(thiophen-3-yl)propan-1-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-(thiophen-3-yl)propan-1-amine hydrochloride is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(thiophen-3-yl)propan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with thiophene and 2-methylpropan-1-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining high purity standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-(thiophen-3-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The thiophene ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives .
Applications De Recherche Scientifique
2-Methyl-2-(thiophen-3-yl)propan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials such as organic semiconductors and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-(thiophen-3-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-1-(thiophen-3-yl)propan-1-amine hydrochloride
- 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine
- Thiopropamine
Uniqueness
2-Methyl-2-(thiophen-3-yl)propan-1-amine hydrochloride is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C8H14ClNS |
|---|---|
Poids moléculaire |
191.72 g/mol |
Nom IUPAC |
2-methyl-2-thiophen-3-ylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H13NS.ClH/c1-8(2,6-9)7-3-4-10-5-7;/h3-5H,6,9H2,1-2H3;1H |
Clé InChI |
DROZRCLICYEOSX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN)C1=CSC=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



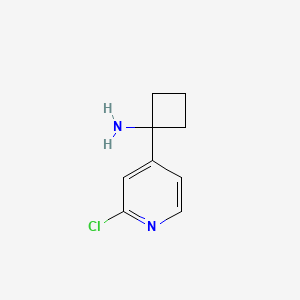
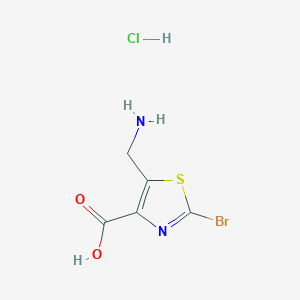
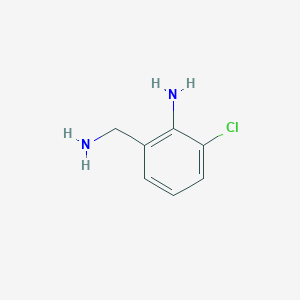
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid](/img/structure/B13519838.png)
![Tert-butyl 1-(aminomethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13519847.png)
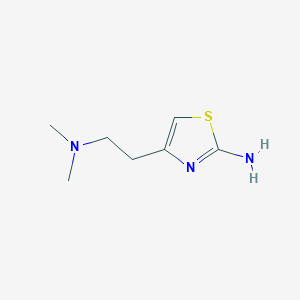
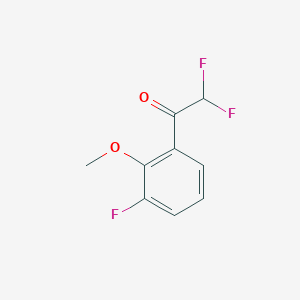
![1-[3-(1,1-difluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B13519853.png)
